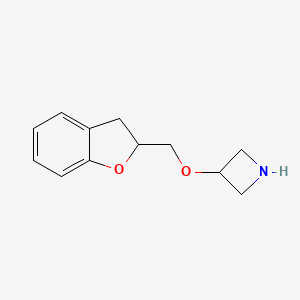

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Description

Historical Emergence and Significance in Heterocyclic Chemistry

The systematic exploration of this compound began in parallel with advancements in strained heterocycle synthesis during the late 2010s. While traditional benzofuran derivatives had been extensively studied for their natural product analogs, the integration of azetidine—a four-membered saturated nitrogen heterocycle—introduced unprecedented stereoelectronic properties. Early synthetic routes focused on intramolecular cyclization strategies, as evidenced by sodium hydride-mediated etherification in tetrahydrofuran (THF), achieving yields exceeding 85% under optimized conditions.

A pivotal development occurred through the application of orthogonal protection-deprotection sequences for the azetidine nitrogen, allowing selective functionalization at the 3-position. This innovation addressed previous challenges in regioselectivity that plagued smaller nitrogen heterocycles. The compound’s commercial availability since 2021 (e.g., Moldb Cat. No. M227215) at 98% purity catalyzed its adoption in high-throughput medicinal chemistry campaigns, particularly for kinase inhibitor libraries.

Structural Motifs: Integration of Dihydrobenzofuran and Azetidine Frameworks

The molecular architecture of this compound features two distinct pharmacophoric elements:

Dihydrobenzofuran core : The 2,3-dihydrobenzofuran moiety provides a bicyclic system with partial saturation, conferring:

Azetidine-oxygen linkage : The methoxyazetidine group introduces:

Table 1: Key Structural Parameters of this compound

The stereochemical complexity of this hybrid system necessitates advanced characterization techniques. Nuclear Overhauser Effect (NOE) spectroscopy has proven essential for confirming the relative configuration at the benzofuran-azetidine junction, particularly when synthesizing enantiomerically pure variants.

Rationale for Academic Interest and Research Objectives

Three primary factors drive sustained investigation of this compound:

1. Synthetic Versatility : The presence of both ether and secondary amine functionalities allows sequential derivatization. For example:

- Mitsunobu reaction at the azetidine nitrogen (using DIAD/Ph$$_3$$P)

- Pd-catalyzed cross-coupling at the benzofuran 5-position

- Ring-opening metathesis polymerization (ROMP) of strained azetidine

2. Conformational Restriction : Molecular modeling studies indicate that the dihydrobenzofuran-azetidine linkage enforces a 60° bend in molecular topology, mimicking protein secondary structure elements. This property is exploited in peptidomimetic drug design.

3. Pharmacophore Compatibility : The compound’s dimensions (9.2 Å length × 5.3 Å width) align with optimal ligand-binding site sizes for G protein-coupled receptors (GPCRs) and ion channels. Recent studies demonstrate nanomolar affinity for 5-HT$$_{2B}$$ receptors when substituted with appropriate aryl groups.

Current research objectives focus on:

- Developing enantioselective syntheses using asymmetric hydrogenation or organocatalysis

- Expanding the compound’s role in metal-organic framework (MOF) construction via nitrogen coordination sites

- Investigating its potential as a linchpin in tandem cyclization-addition reactions for polycyclic alkaloid synthesis

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-2-ylmethoxy)azetidine |

InChI |

InChI=1S/C12H15NO2/c1-2-4-12-9(3-1)5-10(15-12)8-14-11-6-13-7-11/h1-4,10-11,13H,5-8H2 |

InChI Key |

QUKFHEVBAFVVFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C21)COC3CNC3 |

Origin of Product |

United States |

Preparation Methods

Overview of Azetidine Synthesis Relevant to the Target Compound

Azetidines are typically synthesized via ring-closure reactions, cycloadditions, or functionalization of preformed azetidine scaffolds. Key challenges include controlling stereochemistry and functional group compatibility.

Azetidine-3-carboxylic Acid as a Key Intermediate

Azetidine-3-carboxylic acid derivatives serve as valuable intermediates for functionalized azetidines. According to patent WO2004035538A1, an improved industrially viable process for synthesizing azetidine-3-carboxylic acid avoids toxic reagents like cyanide and epichlorohydrin, instead employing:

- Triflation of diethylbis(hydroxymethyl)malonate,

- Intramolecular cyclization using an amine to form the azetidine ring,

- Decarboxylation and hydrogenation steps to yield azetidine derivatives.

This process uses polar aprotic solvents such as acetonitrile, dimethylsulfoxide (DMSO), and N,N-dimethylformamide (DMF), and bases like sodium carbonate or triethylamine, achieving yields up to 86% in some steps with good purity and scalability.

Specific Preparation Methods for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

General Synthetic Strategy

The synthesis involves two main components:

- The azetidine core,

- The 2,3-dihydrobenzofuran-2-ylmethoxy substituent.

The key step is the nucleophilic substitution or coupling of an azetidine intermediate with a 2,3-dihydrobenzofuran methanol derivative or its activated form.

Stepwise Preparation

Step 1: Synthesis of Azetidine Intermediate

- Starting from azetidine-3-carboxylic acid or protected azetidine derivatives such as Boc-protected azetidines,

- Halogenation at the 3-position to form 3-haloazetidines (iodo or bromo),

- Halogenated azetidines are prepared efficiently via 1-azabicyclo[1.1.0]butane intermediates, generated in situ from allylamine hydrobromide salts, followed by treatment with organolithium reagents and halide trapping.

Step 2: Preparation of 2,3-Dihydrobenzofuran-2-ylmethanol or Activated Derivatives

- The 2,3-dihydrobenzofuran moiety is functionalized at the 2-position with a hydroxymethyl group,

- This alcohol can be converted into a good leaving group such as a tosylate or mesylate to facilitate nucleophilic substitution.

Step 3: Coupling Reaction

- The 3-haloazetidine intermediate reacts with the 2,3-dihydrobenzofuran-2-ylmethoxy nucleophile,

- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO),

- Bases such as potassium carbonate or triethylamine are used to deprotonate the alcohol and promote substitution,

- The reaction proceeds via an SN2 mechanism, yielding this compound.

Detailed Reaction Conditions and Yields

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine nitrogen participates in nucleophilic substitution reactions, particularly under acidic or transition metal-catalyzed conditions. Key findings include:

Table 1: Substitution Reactions of the Azetidine Ring

-

The aza-Michael addition with secondary amines proceeds via base-catalyzed conjugate addition, forming stable 1,3′-biazetidine architectures .

-

Palladium-catalyzed cross-coupling enables aryl functionalization at the azetidine nitrogen, with DPEPhos ligands enhancing catalytic efficiency .

Acid-Catalyzed Rearrangements

The azetidine ring undergoes regioselective rearrangements under acidic conditions:

Key Observations:

-

Treatment with H₂SO₄ (1 equiv.) in DCM induces a Ritter-type reaction cascade, forming 2-oxazoline derivatives via intermediate carbocation rearrangements .

-

La(OTf)₃ catalysis (5 mol%) in 1,2-dichloroethane at reflux enables intramolecular aminolysis of epoxy-azetidine precursors, achieving >20:1 regioselectivity for azetidine products .

Mechanistic Pathway:

-

Protonation of the azetidine nitrogen generates a reactive ammonium intermediate.

-

Nucleophilic attack by water or acetonitrile initiates ring-opening.

-

Subsequent cyclization forms stabilized heterocyclic products (e.g., oxazolines) .

Functionalization of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran component participates in electrophilic aromatic substitutions:

Table 2: Dihydrobenzofuran Reactivity

-

Bromination at the 6-position occurs preferentially due to electron-donating effects from the fused oxygen heterocycle .

-

Epoxidation proceeds with retention of stereochemistry, enabling downstream ring-opening reactions .

Methoxy Linker Reactivity

The methyleneoxy bridge undergoes hydrolysis and oxidation:

Hydrolysis Studies:

-

Acidic conditions (HCl, H₂O/THF) cleave the methoxy group, yielding 3-hydroxyazetidine and 2-hydroxymethyldihydrobenzofuran.

-

Basic hydrolysis (NaOH, EtOH/H₂O) is less efficient (<15% yield), suggesting acid-catalyzed mechanisms dominate.

Oxidation Pathways:

-

MnO₂ selectively oxidizes the methyleneoxy CH₂ group to a ketone, forming 3-(2,3-dihydrobenzofuran-2-carbonyloxy)azetidine .

Stability Under Synthetic Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with maximum stability in anhydrous aprotic solvents. Catalytic metal residues (e.g., Pd) accelerate decomposition by 12–18% under oxidative conditions .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Azetidine Derivatives

| Compound | Reaction with H₂SO₄ | Product | Relative Rate |

|---|---|---|---|

| 3-Methoxyazetidine | Ring-opening to γ-lactam | 2-Pyrrolidone | 1.0 (Ref) |

| Target Compound | Oxazoline formation | 2-(Dihydrobenzofuranyl)oxazoline | 0.67 |

| N-Boc-3-azetidinecarboxylate | No reaction | Unchanged | <0.05 |

Steric hindrance from the dihydrobenzofuran group reduces reaction rates compared to simpler azetidines .

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could be exploited for the development of new pharmaceuticals.

Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Rigidity vs.

Electron-Withdrawing Effects : Unlike 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, the target compound lacks strong electron-withdrawing groups, which may reduce metabolic stability but improve bioavailability .

Linker Chemistry : The methoxy bridge in the target compound contrasts with the benzhydryl ether in 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide, likely reducing lipophilicity and CNS penetration compared to the latter .

Biological Activity

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The compound may modulate signaling pathways that regulate gene expression and metabolic functions.

Biological Activities

Research indicates that azetidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Azetidine derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have shown that structural modifications can significantly influence their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research on similar azetidine derivatives suggests they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

- Anticancer Potential : Some azetidine compounds have been investigated for their anticancer activities. They may act as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in cancer progression .

Study 1: Antimicrobial Screening

A series of azetidine derivatives were tested for their antimicrobial activity. Among them, compounds structurally related to this compound showed significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.63 to 1.26 μM for the most active compounds .

| Compound | MIC (μM) | Activity |

|---|---|---|

| A | 0.63 | High |

| B | 1.26 | Moderate |

| C | 10 | Low |

Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various azetidine derivatives, it was found that those with specific substituents exhibited higher inhibition rates of COX enzymes compared to standard anti-inflammatory drugs like diclofenac. The compounds were tested in vitro and showed promising results in reducing inflammation markers .

Research Findings

Recent investigations into azetidine derivatives have highlighted the following findings regarding their biological activities:

- Structural Activity Relationship (SAR) : Minor changes in the substitution pattern on the azetidine ring can lead to substantial variations in biological activity. For instance, modifications at the benzofuran moiety can enhance antimicrobial potency .

- In Vivo vs In Vitro Efficacy : While many compounds show promising activity in vitro, their effectiveness in vivo can be limited due to rapid metabolism or poor bioavailability. This discrepancy emphasizes the need for further pharmacokinetic studies .

- Potential Therapeutic Applications : Given their diverse activities, azetidine derivatives could be explored for treating conditions such as infections, inflammatory diseases, and possibly cancer .

Q & A

Q. What are the common synthetic routes for preparing 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine, and what key intermediates are involved?

The synthesis typically involves constructing the dihydrobenzofuran core followed by coupling with an azetidine moiety. Key intermediates include:

- Benzofuran precursors : Synthesized via [3,3]-sigmatropic rearrangement strategies using NaH/THF at 0°C to form functionalized benzofurans .

- Dihydrobenzofuran derivatives : Prepared via oxidative cyclization of phenols with styrene derivatives, using hexafluoropropanol as a solvent and DDQ as an oxidant at room temperature .

- Methoxy-functionalized intermediates : Introduced via palladium-catalyzed cross-coupling reactions with methoxy-substituted anilines or bromobenzenes .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should be prioritized?

Q. What safety considerations are critical when handling this compound and its intermediates?

- Toxicity : Benzofuran derivatives may exhibit acute toxicity; use fume hoods and personal protective equipment (PPE) .

- Reactivity : Methoxy groups can participate in unintended side reactions (e.g., demethylation under acidic conditions); monitor reaction pH .

- Storage : Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling of azetidine derivatives with dihydrobenzofuran moieties?

- Steric hindrance mitigation : Use bulky ligands (e.g., BINAP) in Pd-catalyzed couplings to improve regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of azetidine’s oxygen .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during SN2-type couplings .

Q. What strategies resolve contradictory data between computational predictions and experimental results regarding conformational stability?

Q. How can the pharmacological activity of this compound be systematically evaluated?

- In vitro assays : Screen for cytotoxicity (MTT assay) or receptor binding (e.g., GPCRs) using benzofuran-based libraries .

- Structure-activity relationship (SAR) : Modify methoxy or azetidine substituents and correlate with bioactivity trends .

- Metabolic stability : Use liver microsome assays to evaluate oxidative degradation pathways .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

Q. How does the electronic nature of substituents on the dihydrobenzofuran ring influence the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.